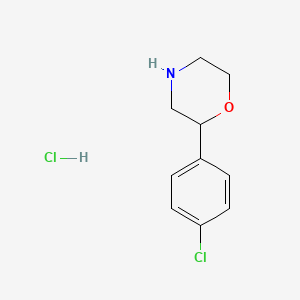
2-(4-Chlorophenyl)morpholine hydrochloride
Übersicht
Beschreibung
“2-(4-Chlorophenyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1820572-03-9 . It has a molecular weight of 234.12 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “2-(4-Chlorophenyl)morpholine hydrochloride” is1S/C10H12ClNO.ClH/c11-9-3-1-8 (2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)morpholine hydrochloride” is a powder . It has a molecular weight of 234.12 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
2-(4-Chlorophenyl)morpholine hydrochloride has been utilized in the synthesis of new compounds with significant anticonvulsive activities. In a study by Papoyan et al. (2011), new derivatives of this compound were synthesized and tested for various biological activities. These derivatives exhibited pronounced anticonvulsive activities, which indicates their potential use in treatments related to seizure disorders (Papoyan et al., 2011).
Crystal Structure Analysis
The crystal structure of compounds related to 2-(4-Chlorophenyl)morpholine hydrochloride, such as dimethomorph, has been analyzed. Kang et al. (2015) studied the crystal structure of dimethomorph, which is a morpholine fungicide, revealing details about its molecular configuration and interactions (Kang et al., 2015).
Antinociceptive Effects
Research by Listos Joanna et al. (2013) explored the antinociceptive activity of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice. The study demonstrated that these compounds produced significant antinociceptive effects, suggesting potential applications in pain management (Listos Joanna et al., 2013).
Synthesis and Complexation with Metals
A study by Singh et al. (2000) involved the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II). This research contributes to understanding the interactions of such compounds with metal ions, which is crucial in various chemical and pharmaceutical applications (Singh et al., 2000).
Lysosome-Targetable Fluorescent Probe
The compound was used in developing a morpholine-type naphthalimide chemsensor for imaging trivalent metal ions in living cells, as explored by Ye et al. (2019). This research indicates its potential application in biomedical imaging and diagnostics (Ye et al., 2019).
Synthesis of Antidepressive Compounds
Research by Guo Ya-nan (2010) involved the synthesis of 3-methyl-2-(3-chlorophenyl) morpholinhydrochloride, which showed potent antidepressive activities. This indicates its potential application in developing new antidepressant drugs (Guo Ya-nan, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEDLLVHFJZRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)morpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




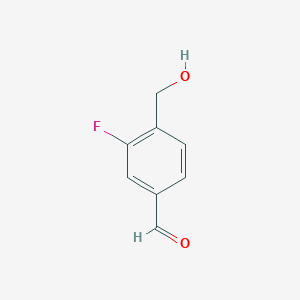
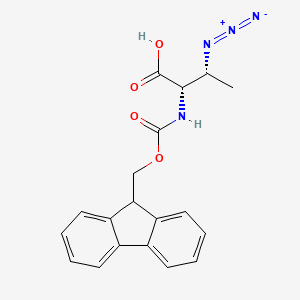

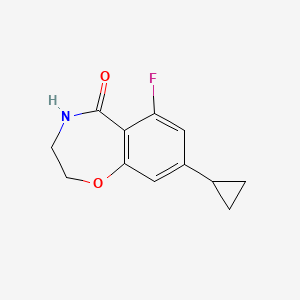

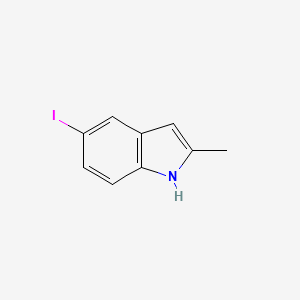
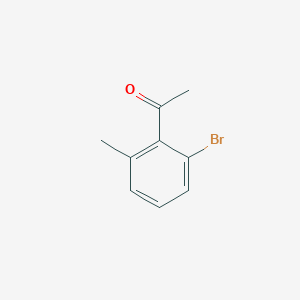
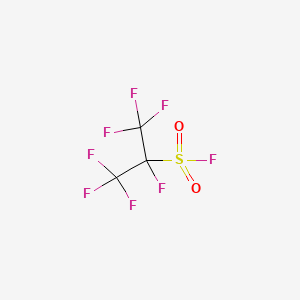

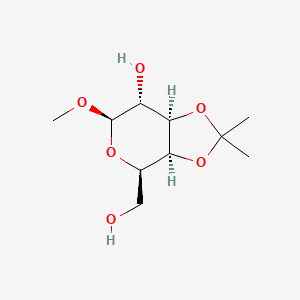
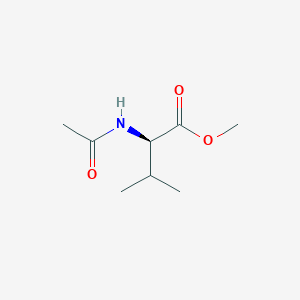
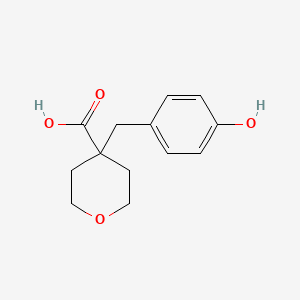
![Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3040037.png)